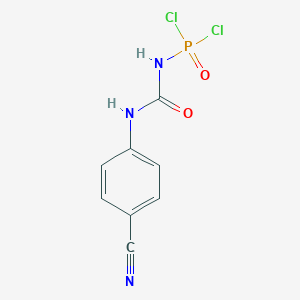
1-(4-Cyanophenyl)-3-dichlorophosphorylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)-3-dichlorophosphorylurea is an organic compound characterized by the presence of a cyanophenyl group and a dichlorophosphorylurea moiety
Preparation Methods
The synthesis of 1-(4-Cyanophenyl)-3-dichlorophosphorylurea typically involves the reaction of 4-cyanophenyl isocyanate with dichlorophosphoryl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Cyanophenyl)-3-dichlorophosphorylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Cyanophenyl)-3-dichlorophosphorylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-3-dichlorophosphorylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-(4-Cyanophenyl)-3-dichlorophosphorylurea can be compared with other similar compounds such as:
4-Cyanophenyl isocyanate: Used as a precursor in the synthesis of various organic compounds.
4-Cyanophenylacetic acid: An intermediate in organic synthesis and pharmaceuticals.
Rilpivirine: A pharmaceutical compound used in the treatment of HIV.
Properties
Molecular Formula |
C8H6Cl2N3O2P |
|---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-3-dichlorophosphorylurea |
InChI |
InChI=1S/C8H6Cl2N3O2P/c9-16(10,15)13-8(14)12-7-3-1-6(5-11)2-4-7/h1-4H,(H2,12,13,14,15) |
InChI Key |
HKTLXVAPSQSCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)



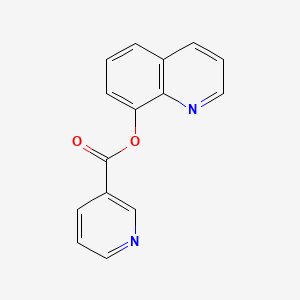

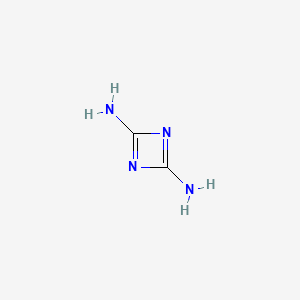
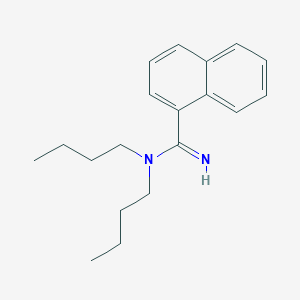
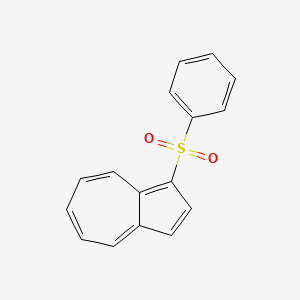
![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
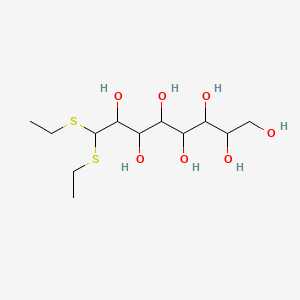
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
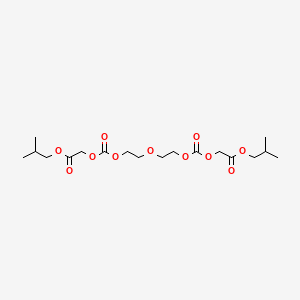
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
